Chemical Properties, Stability, and Synthetic Utility of (2-Bromophenyl) 2-methylpropanoate: A Technical Guide
Chemical Properties, Stability, and Synthetic Utility of (2-Bromophenyl) 2-methylpropanoate: A Technical Guide
Executive Summary & Nomenclature Clarification
In the landscape of modern drug development, halogenated aryl esters serve as critical building blocks for complex heterocyclic and aromatic architectures. This whitepaper provides an in-depth technical analysis of (2-Bromophenyl) 2-methylpropanoate .
Nomenclature Note: In commercial chemical databases, the name "(2-Bromophenyl) 2-methylpropanoate" is occasionally misapplied to the alpha-arylated aliphatic ester Methyl 2-(2-bromophenyl)-2-methylpropanoate (CAS 177748-63-9). However, strictly following IUPAC conventions for ester nomenclature (Alcohol moiety + Acid alkanoate), this name designates the aryl ester 2-bromophenyl isobutyrate (CAS 106141-06-4) 1. This guide focuses on the latter (CAS 106141-06-4) due to its profound utility in organolithium-directed synthesis, specifically in the generation of ortho-hydroxyaryl ketones for chemokine-mediated pathology treatments 2.
Physicochemical Profiling & Structural Dynamics
The chemical behavior of (2-Bromophenyl) 2-methylpropanoate is dictated by two dominant structural features: the electron-withdrawing, sterically demanding ortho-bromine atom, and the bulky isopropyl group of the isobutyrate moiety.
Quantitative Data Summary
| Property | Value |
| IUPAC Name | (2-Bromophenyl) 2-methylpropanoate |
| Common Synonym | 2-Bromophenyl isobutyrate |
| CAS Registry Number | 106141-06-4 |
| Molecular Formula | |
| Molecular Weight | 243.10 g/mol |
| Structural Class | Halogenated Aryl Ester |
| Downstream Target | 1-(2-hydroxyphenyl)-2-methylpropan-1-one (CAS 6640-69-3) |
Chemical Stability & Degradation Vectors
Understanding the stability of this compound is crucial for storage and process chemistry.
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Hydrolytic Stability: Aryl esters are generally more susceptible to hydrolysis than their alkyl counterparts due to the excellent leaving group ability of the phenoxide ion. However, the isopropyl group of the 2-methylpropanoate moiety provides significant steric shielding to the carbonyl carbon. This steric bulk reduces the rate constant of nucleophilic attack by ambient moisture or hydroxide ions, making it markedly more stable than a standard 2-bromophenyl acetate.
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Thermal Stability: The compound exhibits robust thermal stability under standard laboratory conditions. However, prolonged exposure to temperatures exceeding 150 °C can induce ester pyrolysis or homolytic cleavage of the C-Br bond.
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Photolytic Stability: The aryl bromide bond is sensitive to ultraviolet (UV) radiation. UV exposure can trigger homolytic cleavage, generating highly reactive aryl radicals. The compound must be stored in amber glass vessels under an inert atmosphere to prevent photolytic degradation.
Synthetic Utility: The Anionic Fries-Type Rearrangement
The most powerful application of (2-Bromophenyl) 2-methylpropanoate is its use as a precursor for 1-(2-hydroxyphenyl)-2-methylpropan-1-one via an anionic Fries-type rearrangement 3. This transformation leverages halogen-metal exchange to form a reactive aryllithium species, which subsequently attacks its own ester carbonyl.
Mechanistic Causality
When treated with sec-butyllithium (sec-BuLi) at cryogenic temperatures (-85 °C), the sec-butyl anion preferentially attacks the highly polarizable bromine atom rather than the sterically hindered ester carbonyl. This generates an ortho-lithio aryl ester. Because the intermediate is kept at ultra-low temperatures, intermolecular Claisen-type condensations are suppressed. Upon slight warming, the aryllithium undergoes an intramolecular nucleophilic acyl substitution, forming a cyclic tetrahedral intermediate that collapses into a lithium phenoxide.
Mechanistic pathway of the anionic Fries-type rearrangement via halogen-metal exchange.
Validated Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the "why" behind every operational parameter.
Workflow 1: Synthesis of (2-Bromophenyl) 2-methylpropanoate
Objective: Esterification of 2-bromophenol with isobutyryl chloride. Reagents: 2-Bromophenol (100 mmol), Isobutyryl chloride (110 mmol), Triethylamine (TEA, 120 mmol), Anhydrous Dichloromethane (DCM, 200 mL).
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System Setup: In a flame-dried, 500 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-bromophenol in anhydrous DCM. Add TEA and cool the mixture to 0 °C using an ice-water bath.
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Controlled Acylation: Add isobutyryl chloride dropwise over 20 minutes.
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Causality: Dropwise addition controls the exothermic nature of the acylation. The 0 °C temperature prevents side reactions and minimizes the evaporation of the volatile acid chloride.
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Acid Scavenging & Self-Validation: Stir the reaction at room temperature for 2 hours.
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Causality: TEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the equilibrium forward.
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Validation: The rapid formation of a dense white precipitate (TEA·HCl) serves as a visual confirmation of reaction progress.
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Workup: Quench with 50 mL of distilled water. Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated
(to neutralize unreacted acid), and brine. Dry the organic layer over anhydrous and concentrate under reduced pressure. -
Analytical Validation: Verify product formation via GC-MS (target m/z: 242/244 for the isotopic bromine doublet) and
NMR (confirming the disappearance of the broad phenolic -OH singlet at ~5.4 ppm).
Workflow 2: Low-Temperature Halogen-Metal Exchange & Rearrangement
Objective: Synthesis of 1-(2-hydroxyphenyl)-2-methylpropan-1-one 2. Reagents: (2-Bromophenyl) 2-methylpropanoate (130 mmol), sec-Butyllithium (1.4 M in cyclohexane, 100 mL), Anhydrous Tetrahydrofuran (THF, 300 mL).
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Substrate Dissolution: Dissolve 31.59 g (130 mmol) of the ester in 300 mL of anhydrous THF under a continuous nitrogen atmosphere.
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Cryogenic Cooling: Submerge the reaction vessel in a liquid nitrogen/ethanol bath to achieve an internal temperature of -85 °C.
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Causality: Ultra-low temperatures are absolutely critical to stabilize the highly reactive aryllithium intermediate and prevent it from attacking unreacted starting material.
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Lithiation: Add 100 mL of sec-butyllithium dropwise via a syringe pump, maintaining the internal temperature strictly below -75 °C.
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Causality:sec-BuLi is preferred over n-BuLi because its increased basicity and steric bulk favor rapid halogen-metal exchange over direct nucleophilic attack at the ester carbonyl.
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Rearrangement: Stir the reaction medium for 30 minutes at -75 °C, then remove the cooling bath, allowing the system to gently warm to ambient temperature.
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Causality: Warming provides the thermodynamic activation energy required for the intramolecular nucleophilic acyl substitution and subsequent ring opening.
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Quenching & Workup: Quench the reaction by slowly adding saturated aqueous
. Extract the aqueous layer with ethyl acetate, wash with brine, dry over anhydrous , and concentrate.
Step-by-step cryogenic experimental workflow for the organolithium-mediated rearrangement.
References
- Google Patents. "US9090596B2 - Disubstituted 3,4-diamino-3-cyclobutene-1,2-dione compounds for use in the treatment of chemokine-mediated pathologies".
